1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-2-yl-
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Overview
Description
N-(ADAMANTAN-2-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents. This can be achieved through reactions such as halogenation, followed by substitution with appropriate nucleophiles.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Pyrazole Ring Formation: The pyrazole ring is constructed through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through coupling reactions using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane core, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as a bioactive compound, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its rigid structure.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, potentially inhibiting their function. The pyrazole ring and cyclopropyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-2-yl)acetamide
- N-(Adamantan-2-yl)-2-adamantanamine
- N-[2-(Adamantan-2-yl)ethyl]-N’-R-ureas
Uniqueness
N-(ADAMANTAN-2-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of an adamantane core, a cyclopropyl group, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H25N3O |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-5-cyclopropyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H25N3O/c1-21-16(9-15(20-21)12-2-3-12)18(22)19-17-13-5-10-4-11(7-13)8-14(17)6-10/h9-14,17H,2-8H2,1H3,(H,19,22) |
InChI Key |
KVVCLJPSTWCVHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)NC3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
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